

An In-depth Technical Guide to Cyanuric Acid-¹³C₃: Chemical Properties and Structure

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Compound of Interest

Compound Name: Cyanuric acid-¹³C₃

Cat. No.: B564499

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Introduction

Cyanuric acid-¹³C₃ is the isotopically labeled form of cyanuric acid, a triazine compound of significant interest in various scientific fields. Its primary application lies in its use as an internal standard for quantitative analyses by mass spectrometry (MS), particularly in food safety and environmental monitoring for the detection of melamine and its analogues. The incorporation of three ¹³C atoms provides a distinct mass shift, enabling precise and accurate quantification through isotope dilution methods. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Cyanuric acid-¹³C₃.

Chemical Structure and Properties

Cyanuric acid-¹³C₃ exists in a tautomeric equilibrium between the tri-keto form (1,3,5-triazinane-2,4,6-trione) and the tri-hydroxy form (1,3,5-triazine-2,4,6-triol). The keto form is generally considered to be the predominant tautomer in the solid state and in neutral solutions.

Structure:

- IUPAC Name: (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione
- Chemical Formula: ¹³C₃H₃N₃O₃
- Molecular Weight: 132.05 g/mol

The molecular structure consists of a six-membered ring composed of three ^{13}C -labeled carbon atoms and three nitrogen atoms, with each carbon atom double-bonded to an oxygen atom.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cyanuric acid- $^{13}\text{C}_3$.

Property	Value	Reference
CAS Number	201996-37-4	N/A
Appearance	White to off-white solid	N/A
Melting Point	>300 °C	N/A
Solubility	DMSO (Slightly), Methanol (Very Slightly, Heated)	N/A
Isotopic Purity	Typically >98%	N/A

Spectroscopic Data

While specific spectra for Cyanuric acid- $^{13}\text{C}_3$ are not readily available in the public domain, the following sections provide expected spectral characteristics based on the unlabeled compound and its use in mass spectrometry.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the equivalence of the three carbon atoms in the triazine ring, a single peak is expected in the ^{13}C NMR spectrum. For unlabeled cyanuric acid, this peak appears at approximately 150.0 ppm (in DMSO- d_6). The spectrum for Cyanuric acid- $^{13}\text{C}_3$ would show a single, prominent signal in this region.

Infrared (IR) Spectroscopy

The IR spectrum of cyanuric acid is characterized by strong absorptions corresponding to the C=O and N-H functional groups of the predominant keto tautomer.

Wavenumber (cm ⁻¹)	Assignment
~3200	N-H stretching
~1700	C=O stretching
~1400	C-N stretching

Mass Spectrometry (MS)

In mass spectrometric applications, particularly LC-MS/MS, Cyanuric acid-¹³C₃ is used as an internal standard. The precursor and product ions are monitored for quantification.

Ion Mode	Precursor Ion (m/z)	Product Ions (m/z)
Negative	131	43, 87

Experimental Protocols

Synthesis of Cyanuric Acid-¹³C₃

A common method for the synthesis of Cyanuric acid-¹³C₃ involves the hydrolysis of ¹³C₃-labeled cyanuric chloride.[\[1\]](#)

Materials:

- ¹³C₃-Cyanuric chloride
- Acetonitrile
- Water
- Formic acid

Procedure:

- Dissolve ¹³C₃-cyanuric chloride in acetonitrile.
- Add water to the solution.

- Acidify the solution with formic acid.
- Heat the solution at 65°C with stirring for 4 hours.
- Work up the reaction mixture to isolate the white powder product, Cyanuric acid- $^{13}\text{C}_3$.
- The product can be analyzed by HPLC and mass spectrometry to confirm its chemical and isotopic purity.[\[1\]](#)

Analysis of Cyanuric Acid- $^{13}\text{C}_3$ by LC-MS/MS

Cyanuric acid- $^{13}\text{C}_3$ is frequently analyzed alongside its unlabeled counterpart using liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing hydrophilic interaction liquid chromatography (HILIC).[\[2\]](#)

Sample Preparation (for food matrices):[\[2\]](#)

- Homogenize the sample.
- Extract with a mixture of acetonitrile and water.
- Centrifuge to separate the solid and liquid phases.
- Clean up the extract using solid-phase extraction (SPE).

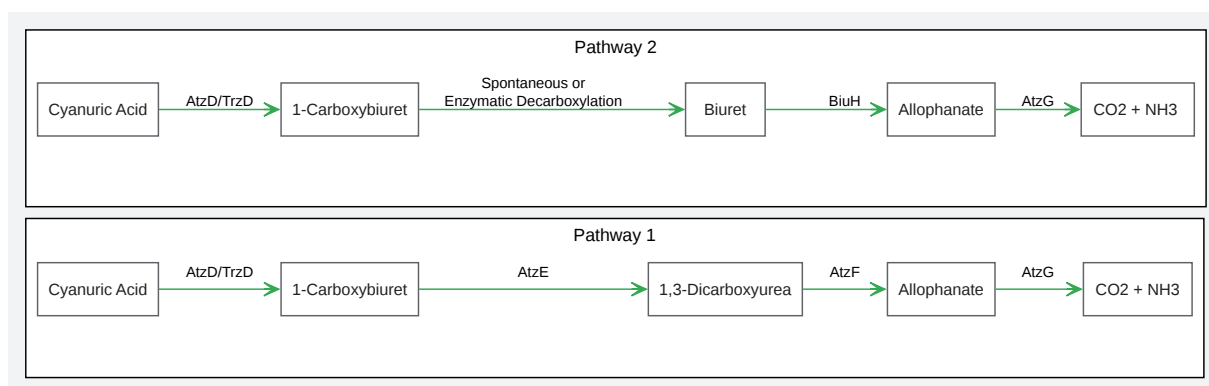
LC-MS/MS Parameters:[\[2\]](#)

- Column: A HILIC column is typically used.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Ionization: Electrospray ionization (ESI) in negative mode.
- MS/MS Transitions: As listed in the mass spectrometry table above.

Metabolic Pathways

Cyanuric acid is a known metabolite in certain bacterial species. Its biodegradation is a key process in the environmental fate of triazine-based compounds. Two primary bacterial

metabolic pathways for the degradation of cyanuric acid have been elucidated.



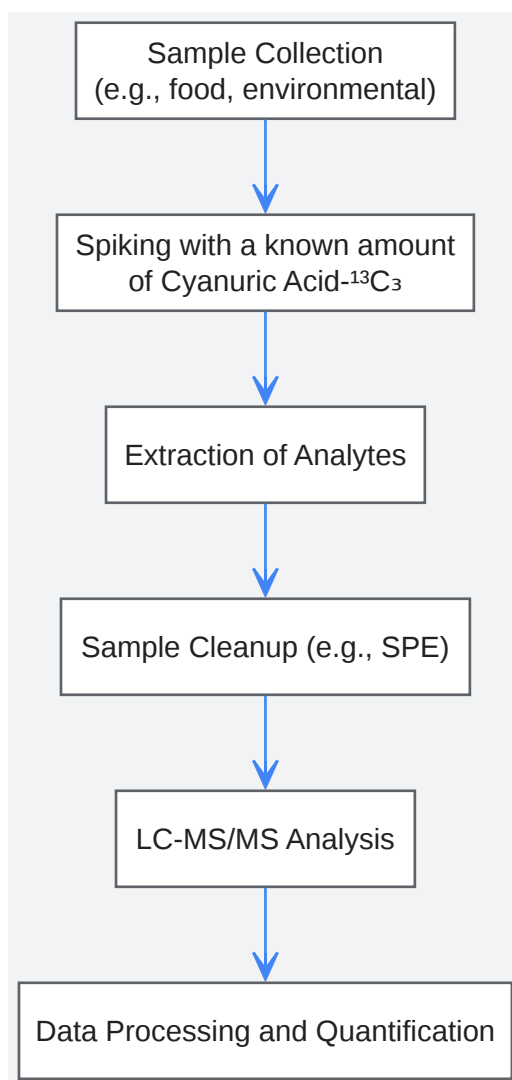
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Caption: Bacterial metabolic pathways of cyanuric acid.

The first pathway involves the sequential enzymatic conversion of cyanuric acid to 1-carboxybiuret, 1,3-dicarboxyurea, and allophanate, ultimately yielding carbon dioxide and ammonia. The second pathway also proceeds through 1-carboxybiuret, which can then undergo decarboxylation to form biuret, followed by conversion to allophanate.

Logical Workflow for Quantification using Cyanuric Acid-¹³C₃

The primary use of Cyanuric acid-¹³C₃ is in isotope dilution mass spectrometry for the accurate quantification of unlabeled cyanuric acid in complex matrices. The general workflow is as follows:



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Caption: Isotope dilution workflow for cyanuric acid.

This workflow highlights the addition of a known quantity of the labeled internal standard at the beginning of the sample preparation process. By measuring the ratio of the unlabeled analyte to the labeled standard in the final analysis, accurate quantification can be achieved, compensating for any losses during sample processing.

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